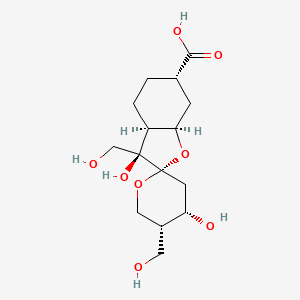
Phyllaemblic acid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phyllaemblic acid C is a natural product found in Phyllanthus emblica with data available.
Aplicaciones Científicas De Investigación
1. Chemical Characterization and Structural Analysis
- Phyllaemblic acid C, along with other compounds, was isolated from the roots of Phyllanthus emblica. Its structure and stereochemistry were fully characterized using spectroscopic and chemical methods, contributing to a better understanding of the chemical composition of Phyllanthus emblica (Zhang et al., 2000).
- In another study, novel sesquiterpenoids, including phyllaemblic acids B and C, were identified from the roots of Phyllanthus emblica. The absolute stereochemistry of these compounds was determined, enhancing knowledge about the chemical diversity of this plant (Zhang et al., 2001).
2. Antioxidant and Hepatoprotective Properties
- A study on Phyllanthus emblica L. (amla) identified potent antioxidants, including phyllaemblic acid, in its bark extract. The extract demonstrated significant hepatoprotective effects against ethanol-induced hepatic damage, suggesting potential therapeutic applications (Chaphalkar et al., 2017).
3. Antiviral Activity
- Phyllaemblic acid C was evaluated for its antiviral activity against coxsackie virus B3. Compounds isolated from Phyllanthus emblica, including phyllaemblic acid, exhibited strong anti-viral properties, indicating potential for therapeutic applications in viral infections (Liu et al., 2009).
4. Bioactive Composition and Pharmacology
- Phyllanthus emblica, the source of phyllaemblic acid, has been extensively studied for its bioactive composition and pharmacological properties. Its fruits contain a variety of compounds including tannins, flavonoids, saponins, and terpenoids, which have demonstrated multiple health benefits (Saini et al., 2021).
5. Anti-Hepatitis B Virus Activities
- In research focused on anti-hepatitis B virus activities, sesquiterpenoid glycosides including phyllaemblic acid from Phyllanthus emblica showed potential anti-HBV activities. This highlights its possible use in the treatment of hepatitis B virus-related conditions (Lv et al., 2014).
Propiedades
Nombre del producto |
Phyllaemblic acid C |
|---|---|
Fórmula molecular |
C15H24O8 |
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |
InChI |
InChI=1S/C15H24O8/c16-5-9-6-22-15(4-11(9)18)14(21,7-17)10-2-1-8(13(19)20)3-12(10)23-15/h8-12,16-18,21H,1-7H2,(H,19,20)/t8-,9+,10-,11-,12+,14-,15-/m0/s1 |
Clave InChI |
VUTLIYHSSWEGDL-KBIHYEQISA-N |
SMILES isomérico |
C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO)O |
SMILES canónico |
C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)CO)O |
Sinónimos |
phyllaemblic acid C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



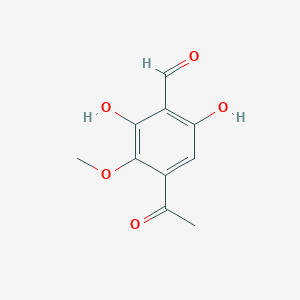
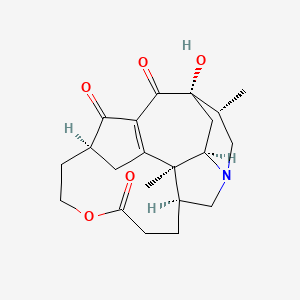
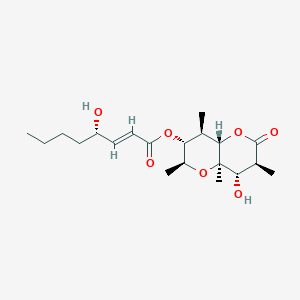
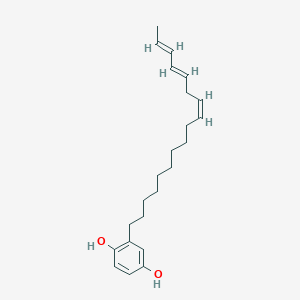
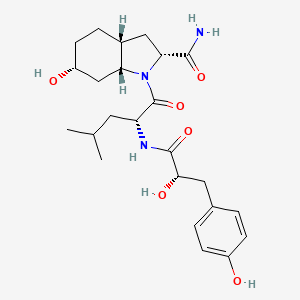
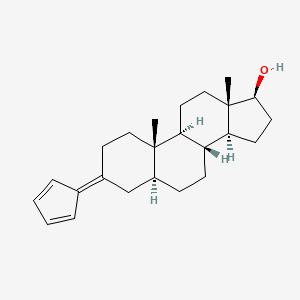
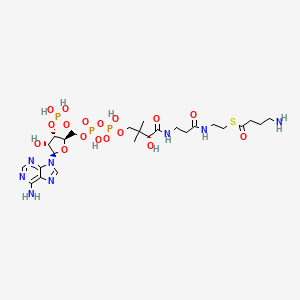
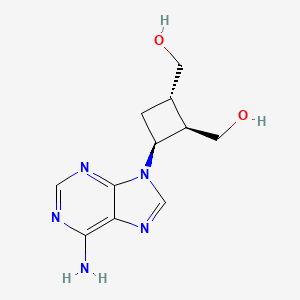

![(1S,2S,5R,6S,9S,11R,13S,15S,16S,17R,19S,21S)-6,21-dimethyl-21-(4-methyl-3-methylidenepentyl)-14,18,20-trioxaheptacyclo[15.4.1.02,16.02,19.05,15.06,11.013,15]docosan-9-ol](/img/structure/B1249563.png)
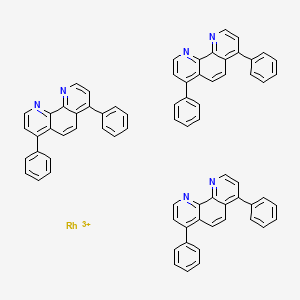
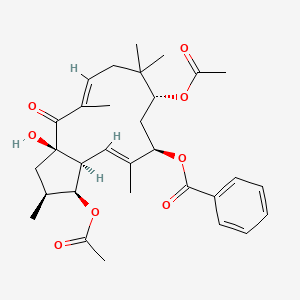
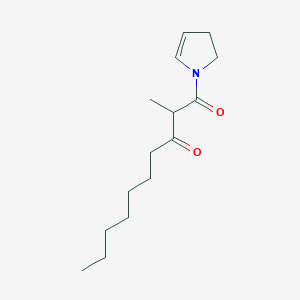
![(4R,7R,9R)-2,7,17,19-tetrahydroxy-10-oxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1,3(11),12,15(20),16,18-hexaene-14,21-dione](/img/structure/B1249570.png)